9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol
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Overview
Description
9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol is a complex organic compound belonging to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method involves the reaction of the 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex catalyst . This reaction is carried out under controlled conditions to ensure the selective reduction of the ketone group to the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient catalysts and solvents can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Scientific Research Applications
9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one
- 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one oxime
- 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime
Uniqueness
Compared to similar compounds, 9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol stands out due to its unique combination of functional groups and structural features.
Properties
CAS No. |
64259-33-2 |
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Molecular Formula |
C23H29NO |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
9-ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C23H29NO/c1-3-23(25)19-15-10-16-20(23)22(18-13-8-5-9-14-18)24(2)21(19)17-11-6-4-7-12-17/h4-9,11-14,19-22,25H,3,10,15-16H2,1-2H3 |
InChI Key |
PJEXFXSTPFMTPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2CCCC1C(N(C2C3=CC=CC=C3)C)C4=CC=CC=C4)O |
Origin of Product |
United States |
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